2-(2,4-dichlorophenoxy)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide
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Overview
Description
2-(2,4-dichlorophenoxy)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide is a complex organic compound that features both dichlorophenoxy and dibenzo[b,f][1,4]oxazepine moieties
Mechanism of Action
Target of Action
Similar compounds have been used in the treatment and/or prophylaxis of diseases, particularly cardiovascular illnesses, eg, arteriolosclerosis, and cancers .
Mode of Action
It is known that similar compounds can induce uncontrolled growth in susceptible plants . This suggests that the compound may interact with its targets to disrupt normal cellular processes, leading to disease treatment or prevention.
Biochemical Pathways
Given the potential applications in treating cardiovascular diseases and cancers , it is likely that the compound affects pathways related to cell growth and proliferation.
Pharmacokinetics
Similar compounds have been shown to have excellent conversion rates and high enantioselectivity in water as an environmentally benign solvent . This suggests that the compound may have good bioavailability.
Result of Action
Similar compounds have been shown to induce uncontrolled growth in susceptible plants , suggesting that this compound may have similar effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, similar compounds have been shown to decompose in the presence of water and ultraviolet light to form polymeric humic acids . This suggests that environmental conditions such as light exposure and humidity could potentially influence the action and stability of this compound.
Preparation Methods
The synthesis of 2-(2,4-dichlorophenoxy)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide involves multiple steps. One common method includes the following steps:
Synthesis of 2,4-dichlorophenoxyacetic acid: This can be achieved by chlorinating phenol to obtain 2,4-dichlorophenol, which is then reacted with chloroacetic acid to form 2,4-dichlorophenoxyacetic acid.
Formation of dibenzo[b,f][1,4]oxazepine: This involves the cyclization of appropriate precursors under specific conditions to form the oxazepine ring.
Coupling reaction: The final step involves coupling 2,4-dichlorophenoxyacetic acid with the dibenzo[b,f][1,4]oxazepine derivative under suitable conditions to form the target compound.
Chemical Reactions Analysis
2-(2,4-dichlorophenoxy)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide can undergo various chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using suitable reducing agents to yield reduced derivatives.
Scientific Research Applications
This compound has several scientific research applications:
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl2N2O4/c22-12-5-7-18(15(23)9-12)28-11-20(26)24-13-6-8-17-14(10-13)21(27)25-16-3-1-2-4-19(16)29-17/h1-10H,11H2,(H,24,26)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAMSEAGWYLJVCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C3=C(O2)C=CC(=C3)NC(=O)COC4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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